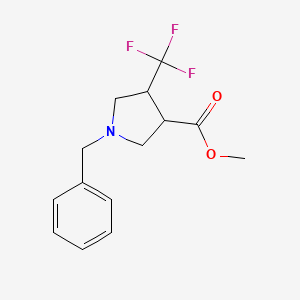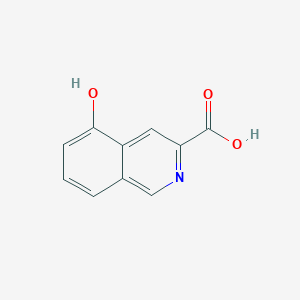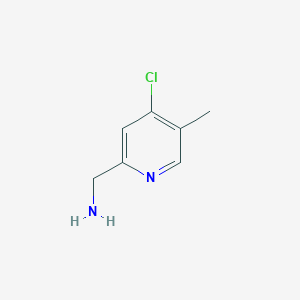
(4-Chloro-5-methylpyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-5-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 5th position, and a methanamine group at the 2nd position of the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-5-methylpyridin-2-YL)methanamine typically involves the chlorination of 5-methylpyridin-2-ylmethanamine. One common method includes the reaction of 5-methylpyridin-2-ylmethanamine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-5-methylpyridin-2-YL)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary or secondary amines.
Aplicaciones Científicas De Investigación
(4-Chloro-5-methylpyridin-2-YL)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes
Mecanismo De Acción
The mechanism of action of (4-Chloro-5-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
Similar Compounds
(4-Chloropyridin-2-yl)methanamine: Similar structure but lacks the methyl group at the 5th position.
(5-Methylpyridin-2-yl)methanamine: Similar structure but lacks the chlorine atom at the 4th position.
(4-Chloropyrimidin-2-yl)methanamine: Contains a pyrimidine ring instead of a pyridine ring
Uniqueness
(4-Chloro-5-methylpyridin-2-YL)methanamine is unique due to the presence of both the chlorine and methyl groups, which can influence its reactivity and interaction with other molecules.
Propiedades
Número CAS |
1196155-70-0 |
|---|---|
Fórmula molecular |
C7H9ClN2 |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(4-chloro-5-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-10-6(3-9)2-7(5)8/h2,4H,3,9H2,1H3 |
Clave InChI |
FDGQAOLDLLSLSD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(N=C1)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
![1-Methoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13662942.png)

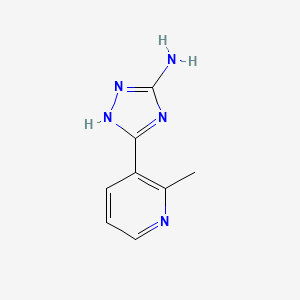
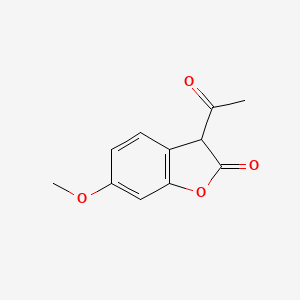
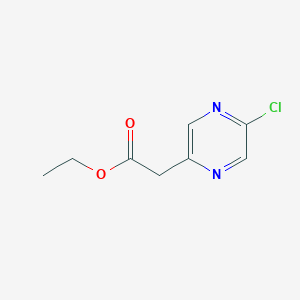
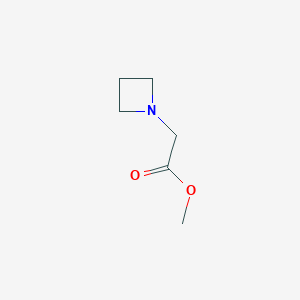
![6-Bromo-3-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13662987.png)
